molecular formula C19H23FN2O4S2 B2533017 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946284-50-0

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2533017
CAS No.: 946284-50-0
M. Wt: 426.52
InChI Key: CSGANBAELFDYHQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide ( 946284-50-0) is a synthetic organic compound with the molecular formula C 19 H 23 FN 2 O 4 S 2 and a molecular weight of 426.5 g/mol . This methanesulfonamide derivative features a 1,2,3,4-tetrahydroquinoline core that is N-substituted with a propylsulfonyl group and further functionalized at the 6-position with a sulfonamide linker connected to a 4-fluorophenyl group . As a member of the tetrahydroquinoline sulfonamide class, this compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Tetrahydroquinoline sulfonamides have been investigated in various pharmacological contexts; for instance, related sulfonamide compounds have been studied as inverse agonists of the 5-hydroxytryptamine (5-HT 2A ) receptor, a target of interest for neuropsychiatric conditions . Other structural analogs have been explored for their potential to enhance abiotic stress tolerance in plants . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing novel bioactive agents. The presence of dual sulfone groups and a fluorine atom makes it a particularly interesting candidate for structure-activity relationship (SAR) studies and lead optimization efforts. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-13-18(9-10-19(16)22)21-27(23,24)14-15-5-7-17(20)8-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGANBAELFDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H23FN2O4S2
  • Molecular Weight: 426.5 g/mol
  • CAS Number: 946284-50-0
PropertyValue
Molecular FormulaC19H23FN2O4S2
Molecular Weight426.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound functions primarily through modulation of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and function of Th17 cells. These cells are implicated in various autoimmune conditions. By acting as an inverse agonist of RORγt, this compound may reduce the inflammatory response associated with these diseases .

Pharmacological Activity

Recent studies have demonstrated that this compound exhibits promising pharmacokinetic properties:

  • Bioavailability: The compound shows enhanced oral bioavailability compared to similar compounds, with reported values of approximately 48.1% in mice and 32.9% in rats .
  • Therapeutic Efficacy: In animal models of psoriasis and rheumatoid arthritis, this compound effectively reduced disease symptoms at lower doses than previously tested analogs .

Efficacy in Autoimmune Models

A study published in November 2024 highlighted the efficacy of this compound in treating Th17-mediated autoimmune diseases. The results indicated significant improvement in clinical scores for psoriasis in treated mice compared to controls. Notably, no adverse effects were observed over a two-week administration period .

Comparative Analysis with Other Compounds

In comparative studies with GSK2981278 (a related compound), this compound demonstrated superior therapeutic effects at lower doses. This suggests a more favorable safety profile and potential for clinical use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide

  • Molecular Formula : C₁₈H₂₁ClN₂O₄S₂
  • Molecular Weight : 429.0
  • Key Differences :
    • Halogen Substitution : Chlorine (Cl) replaces fluorine (F) on the phenyl ring. Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine.
    • Sulfonyl Group : Ethylsulfonyl (C₂H₅SO₂) vs. propylsulfonyl (C₃H₇SO₂). The longer alkyl chain in the target compound may improve membrane permeability but increase steric hindrance.
  • Data Gap: No melting point or solubility data are reported for this analog.

1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide

  • Tetrahydroquinolin Modification: A 2-oxo group replaces the sulfonyl moiety at position 1. This carbonyl group may enhance hydrogen-bonding interactions but reduce sulfonamide-specific enzyme targeting.
  • Data Gap: No molecular weight or biological activity data are provided in the evidence.

Sulfonamide-Based Pesticides (e.g., Tolylfluanid)

  • Example Compound: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (Tolylfluanid).
  • Comparison: Functional Groups: Shares the sulfonamide core but includes dichloro and dimethylamino substituents, which are absent in the target compound. The target compound’s fluorophenyl and tetrahydroquinoline groups suggest possible pharmacological rather than pesticidal applications.

Structural-Activity Relationship (SAR) Insights

Parameter Target Compound 4-Chlorophenyl Analog 3-Fluoro-4-Methylphenyl Analog
Halogen Fluorine (electron-withdrawing) Chlorine (lipophilic) Fluorine + Methyl (steric bulk)
Sulfonyl Group Propyl (C₃H₇SO₂) Ethyl (C₂H₅SO₂) Absent (replaced by 2-oxo group)
Molecular Weight ~426.5 (estimated) 429.0 Not reported
Potential Bioactivity Enzyme/receptor modulation Likely similar Altered due to 2-oxo group

Research Findings and Gaps

  • Electron Effects : Fluorine’s electronegativity may enhance target binding compared to chlorine, as seen in kinase inhibitors where halogen interactions are critical .
  • Alkyl Chain Impact : Propylsulfonyl’s extended chain could improve pharmacokinetics but requires empirical validation.
  • Data Limitations : Absence of melting points, solubility, and explicit biological data for most analogs restricts direct comparisons.

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Start with functionalized tetrahydroquinoline derivatives. For example, oxidize diols using NaIO₄ in a THF/H₂O solvent system (5:1 ratio) to generate aldehyde intermediates, as demonstrated in analogous sulfonamide syntheses .
    • Sulfonylation : React the tetrahydroquinoline intermediate with methanesulfonyl chloride or fluorophenyl-substituted sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with LC-MS .
  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and reaction time (12–24 hours) to maximize yield.

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrahydroquinoline NH at δ 5.0–5.5 ppm) .
    • HRMS : Validate molecular weight (e.g., [M + H]⁺ or [M + Na]⁺ ions) with <2 ppm error .
  • Physicochemical Properties :
    • LogP : Estimate hydrophobicity using computational tools (e.g., XLogP3) or HPLC retention times .
    • Solubility : Test in DMSO (for biological assays) or aqueous buffers (pH 7.4) using nephelometry .

Q. What analytical techniques are critical for detecting impurities in this sulfonamide derivative?

Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (e.g., Chromolith) with acetonitrile/water gradients to separate byproducts. Monitor UV absorption at 254 nm .
  • Elemental Analysis : Confirm purity (>98%) by comparing calculated vs. observed C, H, N, S content .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative impurities .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what assays are suitable for target validation?

Methodological Answer :

  • Target Identification :
    • Kinase/Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins) using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors .
    • Cellular Uptake : Use fluorescent analogs or radiolabeled derivatives (³H/¹⁴C) to quantify intracellular accumulation .
  • Mechanistic Studies :
    • Molecular Docking : Model interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina .

Q. How can structural modifications enhance this compound’s pharmacological profile?

Methodological Answer :

  • SAR Strategies :
    • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate potency .
    • Backbone Optimization : Introduce sp³-hybridized carbons in the tetrahydroquinoline ring to improve solubility .
  • In Vivo Testing : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models after structural tweaks .

Q. How should researchers address contradictions in reported spectroscopic data or bioactivity results?

Methodological Answer :

  • Data Reconciliation :
    • Reproducibility : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
    • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol) for X-ray diffraction to confirm stereochemistry .
  • Bioactivity Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

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